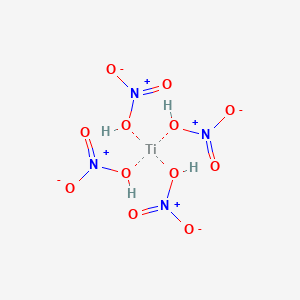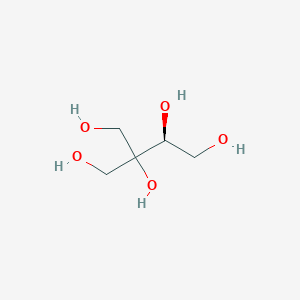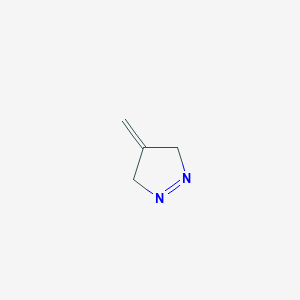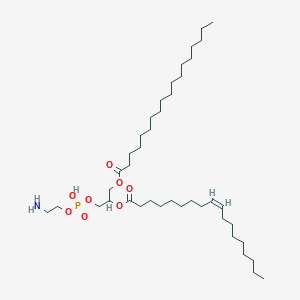![molecular formula C13H12N4 B082229 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 14052-84-7](/img/structure/B82229.png)
7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has been studied for its potential use in medical applications . It is a part of a series of compounds that have been synthesized as potential inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . This compound has also been studied for its potential as an antitubercular agent .
Synthesis Analysis
The synthesis of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives has been reported in several studies . For instance, a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .Molecular Structure Analysis
The molecular structure of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involving 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine are primarily related to its synthesis and its interactions with target proteins. For instance, the synthesis process involves halogenation and other reactions . In terms of interactions, this compound is known to inhibit PKB through ATP-competitive mechanisms .Scientific Research Applications
Synthesis and Docking Studies : A method was developed for synthesizing a derivative of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine, with docking studies carried out to understand its interactions (Bommeraa, Merugu, & Eppakayala, 2019).
Catalyzed Synthesis of Novel Derivatives : The use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst was shown to be efficient for synthesizing new derivatives of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine, highlighting its potential in chemical synthesis (Khashi, Davoodnia, & Chamani, 2014).
Phosphorus Pentoxide in Organic Synthesis : A one-step synthesis method using phosphorus pentoxide for preparing substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines was described, indicating its utility in organic synthesis (Jørgensen, Girgis, & Pedersen, 1985).
Antitumor Antimitotic Agents : A novel series of compounds related to 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine exhibited antimitotic and antitumor activities, including the ability to reverse tumor resistance to antimitotic agents (Gangjee, Yu, Copper, & Smith, 2007).
Antiviral Activity : Synthesized derivatives of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine showed higher antiviral activity against Newcastle disease virus compared to a structurally similar commercial drug, indicating its potential in antiviral research (Balaraman, Nayak, Subbiah, & Elango, 2018).
Anti-Inflammatory Activity : Some derivatives of pyrrolo[2,3-d]pyrimidine, including 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine, showed significant anti-inflammatory activities in vivo, suggesting their potential use in anti-inflammatory treatments (Mohamed, Kamel, & Abd El-hameed, 2013).
Future Directions
The future directions for the study of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives include further development as multi-targeted kinase inhibitors with enhanced potency . Additionally, these compounds could be further optimized for improved pharmacokinetic properties and evaluated for their potential in the treatment of diseases such as cancer and tuberculosis .
properties
IUPAC Name |
7-benzylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGFGIPARVXFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296012 | |
| Record name | 7-benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
14052-84-7 | |
| Record name | NSC106911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















